2-(Difluoromethoxy)-5-iodopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-5-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKNBPCEMYUPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
Synthesis of Precursors
2-Fluoro-5-iodopyridine : This precursor can be synthesized from 5-amino-2-fluoropyridine (B167992) via a Sandmeyer-type reaction, where the amino group is converted to an iodo group. chemicalbook.com
2-Chloro-5-iodopyridine : This compound is a halo-substituted pyridine (B92270) that can be prepared through various established methods in heterocyclic chemistry. sigmaaldrich.com It serves as a key intermediate for further functionalization. sigmaaldrich.com
| Property | Value |
| Molecular Formula | C₅H₃ClIN |
| Molecular Weight | 239.44 g/mol |
| Appearance | Solid |
| Melting Point | 95-98 °C |
Introduction of the Difluoromethoxy Group
The crucial step in the synthesis is the introduction of the difluoromethoxy group. This is typically achieved by reacting the precursor, such as 2-chloro-5-iodopyridine, with a difluoromethylating agent. One common method involves the use of sodium chlorodifluoroacetate in the presence of a suitable solvent and base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atom at the 2-position is displaced by the difluoromethoxy group.
Another approach is the use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with a base like sodium hydride. smolecule.com
Purification and Characterization
Following the reaction, the crude product is purified using standard techniques such as column chromatography to yield pure this compound. The structure and purity of the compound are then confirmed through various analytical methods.
| Property | Value |
| CAS Number | 2089291-76-7 |
| Molecular Formula | C₆H₄F₂INO |
| Molecular Weight | 271.00 g/mol |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹⁹F NMR spectroscopy are used to confirm the presence and connectivity of the protons and fluorine atoms in the molecule. The characteristic chemical shifts and coupling patterns provide definitive structural information.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Reactivity and Transformation Pathways of 2 Difluoromethoxy 5 Iodopyridine
Cross-Coupling Reactions Involving the C-I Bond
The carbon-iodine bond in 2-(Difluoromethoxy)-5-iodopyridine is the primary site for the construction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions with Halopyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new chemical bonds. sigmaaldrich.comlibretexts.org In the context of halopyridines like this compound, the reactivity of the halide is crucial. Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.
The pyridine (B92270) ring itself, being electron-deficient, influences the reactivity of substituents. The positions on the pyridine ring most affected by the electronegative nitrogen are positions 2, 4, and 6. researchgate.net For this compound, the iodine at the 5-position is less electronically deactivated compared to a halide at the 2- or 6-position, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions. libretexts.org The choice of ligands, bases, and reaction conditions can be tailored to achieve high yields and selectivity. nih.govnih.gov
Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactants | Product | Key Features |
| Suzuki-Miyaura | Organoboron compound | Biaryl, alkyl-, or vinyl-pyridine | Mild conditions, high functional group tolerance |
| Stille | Organotin compound | Substituted pyridine | Tolerant of a wide range of functional groups |
| Heck | Alkene | Alkenylpyridine | Forms a new C-C bond at an sp2 carbon |
| Buchwald-Hartwig | Amine or alcohol | Aminopyridine or alkoxypyridine | Forms C-N or C-O bonds |
Advanced Sonogashira Coupling of Iodopyridines
The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine. youtube.com The reaction proceeds under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org
For this compound, the Sonogashira coupling provides a direct route to the synthesis of 5-alkynyl-2-(difluoromethoxy)pyridines. The general reactivity trend for halides (I > Br > Cl > F) makes the iodo-substituted pyridine an excellent substrate for this transformation. youtube.com The reaction demonstrates broad functional group tolerance and allows for the introduction of a wide variety of alkyne fragments. organic-chemistry.org
Recent advancements in Sonogashira coupling have led to the development of copper-free conditions and the use of alternative metal catalysts like nickel and gold. wikipedia.org These modifications aim to address issues such as homocoupling of the alkyne and to expand the substrate scope. The choice of palladium catalyst, ligands, base, and solvent can be optimized to achieve high yields and prevent side reactions. sioc-journal.cn
Transformations Involving the Difluoromethoxy Group
The difluoromethoxy (OCF2H) group is an important substituent in medicinal chemistry, often used as a bioisostere for a methoxy (B1213986) or hydroxyl group. It can influence a molecule's lipophilicity, metabolic stability, and binding interactions.
Difluoromethoxy Group as a Modulator of Reaction Kinetics and Regioselectivity
The strongly electron-withdrawing nature of the difluoromethoxy group can significantly impact the kinetics and regioselectivity of reactions on the pyridine ring. By withdrawing electron density, it can activate or deactivate certain positions towards nucleophilic or electrophilic attack. This electronic influence is a key consideration in planning synthetic routes involving this compound. For instance, the difluoromethyl group has been shown to direct the regioselectivity of C-H difluoromethylation of pyridines. nih.gov
Applications as a Reagent in Fluoro-carbonylation (based on analogous compounds)
While direct fluoro-carbonylation using this compound itself is not explicitly detailed, an analogous compound, 2-(difluoromethoxy)-5-nitropyridine, has been successfully employed as a reagent in palladium-catalyzed fluoro-carbonylation reactions. nih.gov This suggests a potential application pathway for related difluoromethoxy-substituted pyridines. In this process, the difluoromethoxy group serves as a source of the "fluoro-carbonyl" moiety, providing a stable and less hazardous alternative to gaseous formyl fluoride. nih.gov This method allows for the efficient synthesis of acyl fluorides from aryl, vinyl, and heteroaryl iodides under carbon monoxide-free conditions. nih.gov The reaction tolerates a broad range of functional groups and can be applied to complex molecules. nih.gov
Radical Reactions and Mechanistic Considerations
While ionic, palladium-catalyzed reactions are the most common transformations for halopyridines, radical reactions offer alternative synthetic pathways. The carbon-iodine bond in this compound is susceptible to homolytic cleavage under radical conditions, which can be initiated by heat, light, or a radical initiator.
The resulting pyridyl radical can then participate in a variety of reactions, such as addition to double bonds or aromatic substitution. Mechanistic considerations for these reactions involve understanding the stability of the pyridyl radical and the factors that influence the reaction pathway. The presence of the electron-withdrawing difluoromethoxy group can influence the stability and reactivity of the radical intermediate.
Advanced Spectroscopic Characterization and Computational Chemistry of 2 Difluoromethoxy 5 Iodopyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organofluorine Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds like 2-(Difluoromethoxy)-5-iodopyridine. The presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear spin of 1/2 and 100% natural abundance, provides a highly sensitive NMR probe. alfa-chemistry.com The large chemical shift range of ¹⁹F NMR, typically spanning from -200 ppm to +200 ppm, allows for excellent signal dispersion and reduces the likelihood of peak overlap, simplifying spectral analysis. alfa-chemistry.comhmdb.ca
Position-Specific Isotope Analysis via ¹⁹F NMR
¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atoms. alfa-chemistry.com For this compound, the two fluorine atoms of the difluoromethoxy group are expected to be chemically equivalent, giving rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronegativity of the adjacent oxygen and the aromatic pyridine (B92270) ring.
The proton-coupled ¹⁹F NMR spectrum would exhibit a doublet due to coupling with the single proton of the difluoromethoxy group (a ²JHF coupling). The magnitude of this coupling constant provides valuable structural information. For similar difluoromethoxy-containing compounds, these coupling constants are typically in the range of 70-75 Hz. rsc.org
Conversely, the ¹H NMR spectrum for the difluoromethoxy group would show a triplet, resulting from coupling to the two equivalent fluorine atoms (a ²JHF coupling). This characteristic triplet is a key identifier for the -OCHF₂ moiety. rsc.org
Table 1: Predicted ¹H and ¹⁹F NMR Data for the Difluoromethoxy Group in this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| ¹H | ~6.5 | Triplet (t) | ²JHF ≈ 72 |
| ¹⁹F | -80 to -90 | Doublet (d) | ²JHF ≈ 72 |
Note: Predicted values are based on data from analogous compounds. rsc.org
Multidimensional NMR Techniques (e.g., DEPT, HHCOSY, TOCSY)
To unambiguously assign all proton and carbon signals in this compound, a suite of multidimensional NMR experiments is employed.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show positive signals for the CH groups on the pyridine ring and a negative signal for the CHF₂ carbon.
HH-COSY (Homonuclear Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the pyridine ring of the title compound, COSY would show correlations between adjacent protons, aiding in their assignment.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, revealing the entire spin system of a molecule. This would be particularly useful in confirming the assignments of all protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton on the pyridine ring to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for confirming the connectivity between the pyridine ring, the difluoromethoxy group, and the iodine atom. For instance, a correlation between the proton of the -OCHF₂ group and the C-2 carbon of the pyridine ring would be expected.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound (MW: 271.00 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 271. bldpharm.combldpharm.com
The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The presence of iodine, a heavy halogen, would make the C-I bond a likely point of initial cleavage. Key fragmentation pathways would likely involve:
Loss of the iodine atom, resulting in a fragment at m/z 144.
Cleavage of the difluoromethoxy group.
Fragmentation of the pyridine ring itself.
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment |
| 271 | [M]⁺ |
| 144 | [M - I]⁺ |
| 242 | [M - F]⁺ |
| 220 | [M - OCHF₂]⁺ |
Vibrational and Electronic Spectroscopy (e.g., FTIR, UV-Vis)
FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups present.
C-F stretching: Strong absorption bands are expected in the region of 1000-1200 cm⁻¹.
C-O stretching: A band in the region of 1200-1300 cm⁻¹ is anticipated for the aryl ether linkage.
Pyridine ring vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponds to C=C and C=N stretching vibrations within the aromatic ring. rsc.org
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
C-I stretching: A weak absorption is expected in the far-infrared region, typically below 600 cm⁻¹.
For comparison, the IR spectrum of the related compound 5-iodo-1-(3-methoxyphenyl)pyridin-2(1H)-one shows prominent peaks at 1641 cm⁻¹ (C=O), and in the 1433-1596 cm⁻¹ range for the pyridine ring. rsc.org
UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. The presence of the iodine atom and the difluoromethoxy group will influence the position and intensity of these absorption bands. It is expected that the absorption maxima (λ_max) for this compound would be in the UV region, likely with shifts compared to unsubstituted pyridine due to the electronic effects of the substituents. For instance, pyridine N-oxides, a related class of compounds, show absorption maxima that are sensitive to the substitution pattern on the ring. nih.gov
Computational Studies on Fluorinated Pyridines
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental data by providing insights into the structural and electronic properties of molecules. sigmaaldrich.com
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
DFT calculations can be used to predict the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov
Furthermore, DFT can be used to calculate various electronic properties:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the difluoromethoxy group are expected to be regions of high electron density. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its electronic absorption properties. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge delocalization and intermolecular interactions, such as hydrogen bonding. nih.gov
DFT calculations on related fluorinated pyridines have demonstrated the significant influence of fluorine substitution on the electronic properties and reactivity of the pyridine ring. nih.govchemicalbook.com
Mechanistic Probing and Regioselectivity Prediction through Computational Models
The intricate reactivity of this compound, a molecule featuring a pyridine ring substituted with a difluoromethoxy group and an iodine atom, presents a significant challenge for synthetic chemists. The presence of multiple potential reaction sites—the pyridine nitrogen, the various carbon atoms of the ring, and the carbon-iodine bond—necessitates a deep understanding of the molecule's electronic structure and reactivity to achieve desired chemical transformations with high selectivity. Computational models, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating reaction mechanisms and predicting regioselectivity in such complex systems. nih.govmdpi.com
DFT calculations can provide valuable insights into the electronic properties of this compound, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and atomic charges. nih.gov This information is crucial for predicting which sites are most susceptible to electrophilic or nucleophilic attack. For instance, the electron-withdrawing nature of the difluoromethoxy group and the iodine atom is expected to influence the electron density around the pyridine ring, thereby affecting its reactivity in substitution reactions.
A hypothetical DFT analysis of this compound could involve mapping the electrostatic potential (ESP) onto the electron density surface to visualize electron-rich and electron-poor regions. Such a map would likely show a region of negative potential around the nitrogen atom, indicating its availability for coordination or protonation, while the carbon atoms attached to the electron-withdrawing groups would exhibit a more positive potential.
Table 1: Hypothetical DFT-Calculated Parameters for Predicting Reactivity of this compound Note: This data is hypothetical and for illustrative purposes only. The Fukui functions indicate the propensity of a site to undergo nucleophilic (f-) or electrophilic (f+) attack.
| Atomic Site | Mulliken Charge (e) | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
|---|---|---|---|
| N1 | -0.55 | 0.05 | 0.15 |
| C2 | +0.45 | 0.12 | 0.08 |
| C3 | -0.15 | 0.25 | 0.10 |
| C4 | +0.10 | 0.08 | 0.20 |
| C5 | +0.20 | 0.18 | 0.05 |
Furthermore, computational models can be employed to simulate the entire reaction energy profile of a given transformation, such as a cross-coupling reaction at the C-I bond. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely reaction pathway and identify potential side reactions. This mechanistic understanding is invaluable for optimizing reaction conditions to favor the desired product. For example, in a Suzuki or Buchwald-Hartwig cross-coupling reaction, DFT could be used to compare the activation barriers for oxidative addition at the C-I bond versus potential side reactions involving the pyridine nitrogen or the difluoromethoxy group. princeton.edunih.gov
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Planning
The synthesis of a molecule like this compound can be a multi-step process, and the traditional approach to designing a synthetic route often relies on the intuition and experience of the chemist. However, the advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process, enabling the rapid and automated design of efficient and robust synthetic pathways. nih.govresearchgate.net
Machine learning models, trained on vast databases of known chemical reactions, can predict the outcomes of reactions with remarkable accuracy. nih.gov For a given set of reactants and conditions, these models can predict the major product, its yield, and even potential byproducts. In the context of this compound, an ML model could be used to screen a wide range of potential cross-coupling partners and catalysts to identify the optimal conditions for functionalizing the C-I bond, without the need for extensive and time-consuming experimental screening. princeton.eduresearchgate.net
Table 2: Hypothetical Machine Learning Model Predictions for a Suzuki Cross-Coupling Reaction of this compound Note: This data is hypothetical and for illustrative purposes only. The confidence score represents the model's certainty in its prediction.
| Boronic Acid Partner | Catalyst | Ligand | Solvent | Predicted Yield (%) | Confidence Score |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | None | Toluene | 85 | 0.92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)2 | SPhos | Dioxane | 92 | 0.88 |
| 3-Thienylboronic acid | Pd2(dba)3 | XPhos | THF | 78 | 0.95 |
The integration of AI and machine learning into the workflow of synthetic chemistry holds immense promise. dntb.gov.ua By combining the predictive power of these computational tools with the practical expertise of chemists, it is possible to accelerate the discovery and development of new molecules like this compound for a wide range of applications.
Continuous Flow Chemistry in the Synthesis of Functionalized Pyridines
Continuous flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis. It offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility.
Flow chemistry systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For the synthesis of functionalized pyridines, this translates to more efficient production and easier scalability from laboratory to industrial production. While specific examples detailing the flow synthesis of this compound are not prevalent in current literature, the synthesis of related structures like pyrazoles from pyridine precursors has been successfully demonstrated in flow. mdpi.com For instance, a transition metal-free process for synthesizing substituted pyrazoles has been described, achieving moderate to good yields with residence times around 70 minutes under mild conditions. mdpi.com Such protocols highlight the potential for developing a continuous process for this compound, likely involving the halogen exchange or difluoromethoxylation steps, which would benefit from the enhanced safety and efficiency of a flow environment.
Table 1: Comparison of Batch vs. Flow Synthesis for Heterocycle Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires process re-optimization | Straightforward, by running longer or in parallel |
| Safety | Higher risk with exotherms and hazardous reagents | Inherently safer due to small reaction volumes |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heating and cooling |
| Mass Transfer | Often diffusion-limited, requires vigorous mixing | Enhanced, efficient mixing in microchannels |
| Reproducibility | Can be variable between batches | High, due to precise parameter control |
The integration of microwave irradiation with flow systems offers a powerful synergy, dramatically accelerating reaction rates while maintaining the benefits of continuous processing. nih.gov Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of azaheterocycles, significantly reducing reaction times from hours to minutes and often improving yields. nih.govnih.gov For example, the synthesis of fused pyridine derivatives has seen reaction times decrease from 24 hours in conventional heating to just 15 minutes under microwave irradiation. nih.gov While a dedicated microwave-assisted flow synthesis for this compound is yet to be reported, the successful synthesis of fluorinated 5-membered nitrogen heterocycles and various imidazo[1,2-a]pyridines using this technology underscores its vast potential. researchgate.netrsc.org A hypothetical flow process for the final iodination or difluoromethoxylation step in the synthesis of this compound could be significantly optimized using this dual approach.
Photocatalysis in Pyridine Functionalization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. uni-regensburg.de This approach avoids the need for harsh reagents or high temperatures, offering new pathways for functionalizing heterocyclic compounds like pyridines. uni-regensburg.de
Photoredox catalysis provides a powerful means to generate heteroaryl radicals from suitable precursors. These radicals can then engage in a variety of bond-forming reactions. The Minisci reaction, a classic method for alkylating electron-deficient heterocycles, has been revitalized using photoredox catalysis. unimi.it In this process, the pyridine nitrogen is typically protonated to facilitate the addition of a nucleophilic radical. unimi.it For a substrate like this compound, photocatalysis could be employed to generate carbon-centered radicals that add to the pyridine ring, potentially at the C-4 or C-6 positions, leading to novel derivatives. Furthermore, photocatalysts like Eosin Y have been used for the phosphonylation of bromo-substituted 1,10-phenanthrolines, demonstrating that C-Br and, by extension, C-I bonds on heteroaromatics can be targeted for functionalization under visible light. academie-sciences.fr
The carbon-iodine bond in this compound is a prime target for activation using visible light. The C(sp²)-I bond is susceptible to reduction by an excited photocatalyst to generate an aryl radical. This radical species can then be trapped by a variety of coupling partners. This strategy has been used for the dehalogenation of aryl halides and for more complex transformations. uni-regensburg.de A key advantage is that these reactions proceed under mild conditions, showing high functional group tolerance. uni-regensburg.de While direct photoredox functionalization of this compound itself is not extensively documented, the principles are well-established for a wide range of aryl iodides. For example, photo-induced methods for the reductive dehalogenation of aryl iodides have been developed that are transition-metal-free, relying on light, a base, and a hydrogen atom source to efficiently convert the C-I bond to a C-H bond.
Table 2: Examples of Photocatalytic Functionalization Relevant to Iodopyridines
| Reaction Type | Photocatalyst | Substrate Type | General Outcome |
|---|---|---|---|
| Aryl Phosphonylation | Eosin Y | Bromo-phenanthrolines | C-P bond formation |
| Trifluoromethylation | Mesityl Acridinium | Imidazo[1,2-a]pyridines | C-CF₃ bond formation at C-3 mdpi.com |
| Dehalogenation | None (light-induced) | Aryl Iodides | C-I bond converted to C-H bond |
| Carbohydroxylation | Acridinium dye | α-Olefins | Anti-Markovnikov addition of C and OH groups nih.gov |
Late-Stage Functionalization Strategies for Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of a synthesis. unimi.it This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. acs.org Pyridine rings are common motifs in pharmaceuticals, making LSF of pyridine-containing molecules a highly valuable tool. unimi.itnih.gov
The structure of this compound makes it an ideal building block for molecules intended for LSF. The iodine atom serves as a versatile handle for a plethora of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups at a late stage. Moreover, modern C-H activation techniques, often enabled by photoredox catalysis, can target the C-H bonds of the pyridine ring. For instance, strategies for the site-selective acylation at the C-2 or C-4 positions of pyridinium (B92312) salts have been developed using photocatalysis. acs.org A complex molecule containing the this compound core could be further diversified by targeting the remaining C-H positions, providing a powerful vector for optimizing molecular properties.
Conclusion
2-(Difluoromethoxy)-5-iodopyridine stands out as a highly valuable and versatile synthetic intermediate. The strategic placement of the difluoromethoxy group and the iodine atom on the pyridine (B92270) scaffold provides a unique combination of reactivity and desirable physicochemical properties. Its utility in a wide range of chemical transformations, particularly cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules. As the demand for novel compounds in medicinal chemistry and materials science continues to grow, the importance of such well-designed building blocks will undoubtedly increase, paving the way for future innovations.
Synthetic Strategies for this compound and Related Pyridine Derivatives
The synthesis of functionalized pyridine derivatives, such as this compound, is a significant focus in medicinal and agricultural chemistry. The incorporation of a difluoromethoxy group and an iodine atom into a pyridine ring can modulate a molecule's biological and physiological properties by enhancing lipophilicity, bioavailability, and metabolic stability. This article explores various synthetic methodologies for introducing these functional groups onto a pyridine nucleus.
Applications and Future Directions in Chemical Research
Role as Building Blocks in Organic Synthesis
The strategic placement of the iodo and difluoromethoxy groups on the pyridine (B92270) ring makes 2-(Difluoromethoxy)-5-iodopyridine a valuable intermediate for constructing more complex molecular architectures.
Precursors for Diverse Functionalized Pyridine Derivatives
The presence of the iodine atom at the 5-position of the pyridine ring is of significant synthetic utility. This position is primed for a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability enables the direct and controlled introduction of a wide array of functional groups. For instance, chemists can employ Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to append aryl, alkyl, alkynyl, or amino substituents, thereby generating a library of diverse 5-substituted-2-(difluoromethoxy)pyridine derivatives.
The synthesis of substituted pyridine derivatives is a critical endeavor, as these motifs are prevalent in pharmaceuticals and functional materials. organic-chemistry.org Modern synthetic methods often focus on creating highly substituted pyridines efficiently. organic-chemistry.org The use of building blocks like this compound aligns with strategies that aim to construct complex molecules from readily functionalizable precursors. The development of novel synthetic methodologies for creating di-substituted pyridines, for example through ring-opening and closing cascade mechanisms, underscores the importance of having access to versatile starting materials. researchgate.net
Design of Ligands for Metal Complexes
Pyridine-containing molecules are fundamental in coordination chemistry, frequently serving as ligands for a wide range of metal catalysts. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. Imidazo[1,2-a]pyridine scaffolds, for example, are recognized for their role as ligands in metal catalysis. bhu.ac.in
By extension, this compound and its derivatives are attractive candidates for ligand design. The electronic properties of the pyridine ring, and thus its coordination behavior, can be fine-tuned by the substituents. The electron-withdrawing nature of the difluoromethoxy group and the potential for further functionalization at the 5-position allow for the systematic modification of the ligand's steric and electronic environment. This tunability is crucial for optimizing the performance of metal complexes in catalytic applications, such as enhancing reaction rates, selectivity, and catalyst stability.
Strategic Incorporation of Difluoromethoxy and Iodo Groups in Bioactive Scaffolds
In medicinal chemistry, the introduction of fluorine-containing groups is a widely used strategy to enhance the pharmacological profile of drug candidates. The difluoromethoxy group, in particular, offers a unique combination of properties that can be exploited in molecular design.
Modulation of Molecular Properties for Chemical Design
The incorporation of difluoromethoxy (OCF2H) and iodo groups into a molecular scaffold can profoundly influence its physicochemical properties, which is a key aspect of modern drug discovery. nih.gov Fine-tuning these properties is essential for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The difluoromethoxy group is often considered a privileged functional group in medicinal chemistry. nih.gov Its inclusion can lead to:
Increased Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group more resistant to metabolic oxidation by cytochrome P450 enzymes. cambridgemedchemconsulting.com This can increase the half-life of a drug molecule in the body.
Enhanced Membrane Permeability : The OCF2H group can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes. nih.gov
Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the pyridine nitrogen. cambridgemedchemconsulting.com This can be crucial for optimizing a drug's solubility and target engagement at physiological pH.
Unique Hydrogen Bonding Capacity : The hydrogen atom of the OCF2H group can act as a "lipophilic hydrogen bond donor," a property not observed in the analogous methoxy (B1213986) group (-OCH3). acs.org This allows for novel interactions with biological targets. acs.org
The iodo group , while often used as a synthetic handle, can also contribute to the biological activity of a molecule through halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.
| Property | Influence of Difluoromethoxy (-OCF2H) Group | Influence of Iodo (-I) Group |
| Lipophilicity | Generally increases, enhancing permeability. nih.gov | Increases lipophilicity. |
| Metabolic Stability | Increases due to the strength of the C-F bond. nih.govcambridgemedchemconsulting.com | Can be a site for metabolism, but also a handle for prodrug strategies. |
| Acidity/Basicity (pKa) | Lowers the pKa of the pyridine nitrogen (makes it less basic). cambridgemedchemconsulting.com | Has a minor electronic effect compared to fluorine. |
| Target Binding | Can act as a lipophilic hydrogen bond donor. acs.org | Can participate in halogen bonding to improve binding affinity. |
Bioisosteric Replacement Concepts in Fluorinated Heterocycles
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.comnih.gov This approach is used to overcome issues related to toxicity, metabolism, or pharmacokinetics while maintaining or improving potency. princeton.edu Fluorinated groups are frequently employed as bioisosteres. nih.govacs.org
The difluoromethoxy group (-OCF2H) is a valuable bioisostere for several common functional groups:
Hydroxyl (-OH) and Thiol (-SH) groups : The OCF2H group can mimic the hydrogen-bonding ability of hydroxyl and thiol groups but is significantly more lipophilic and metabolically robust. acs.org
Methoxy (-OCH3) group : Replacing a methoxy group with a difluoromethoxy group can block metabolic O-demethylation and alter the conformation and electronic properties of the molecule.
Pyridine-N-oxide : Research has shown that a 2-difluoromethylpyridine moiety can serve as an effective bioisosteric replacement for a pyridine-N-oxide, leading to compounds with similar or enhanced biological activity. rsc.org
| Original Group | Bioisosteric Replacement | Rationale and Outcome |
| Hydroxyl (-OH) | Difluoromethoxy (-OCF2H) | Increases metabolic stability; modulates lipophilicity and pKa; acts as a hydrogen bond donor. acs.org |
| Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Blocks O-demethylation metabolism; increases lipophilicity. nih.gov |
| Pyridine-N-oxide | 2-(Difluoromethyl)pyridine | Can enhance biological activity and improve physicochemical properties. rsc.org |
Development of Novel Synthetic Methodologies
The growing importance of fluorinated compounds, particularly in the life sciences, has spurred the development of new and more efficient synthetic methods. The synthesis of this compound relies on advancements in both pyridine ring formation and fluorination techniques.
Historically, the synthesis of substituted pyridines often required multi-step sequences. organic-chemistry.org However, recent progress has focused on more convergent and direct approaches. For example, one-step methods for converting N-vinyl or N-aryl amides directly into substituted pyridines have been developed, offering broad functional group tolerance. organic-chemistry.org
Furthermore, the introduction of the difluoromethoxy group has been the subject of intense research. The development of visible-light photoredox catalysis represents a significant breakthrough, enabling the difluoromethoxylation of various substrates under mild conditions. nih.gov These modern catalytic methods are crucial for making complex building blocks like this compound more accessible to researchers, thereby accelerating the discovery of new drug candidates and functional materials. nih.gov The continued evolution of synthetic strategies will undoubtedly expand the applications of this and other fluorinated heterocyclic compounds.
Interdisciplinary Research with Computational Chemistry and Automation
The convergence of computational chemistry and laboratory automation represents a paradigm shift in chemical research, accelerating the discovery and development of novel molecules. For a compound such as this compound, this interdisciplinary approach enables a rapid and resource-efficient pipeline from theoretical design to practical synthesis and evaluation. This synergy creates a powerful feedback loop: computational models predict promising molecular structures and reaction conditions, which are then synthesized and tested using automated platforms. The experimental data generated subsequently refines the computational models, leading to increasingly accurate predictions and a more targeted research effort.
Computational Modeling and Molecular Design
Computational chemistry provides invaluable insights into the intrinsic properties of this compound and its potential derivatives long before they are synthesized in a laboratory. Techniques such as Density Functional Theory (DFT) are employed to calculate and predict fundamental characteristics. nih.gov These calculations help researchers understand the molecule's electronic structure, reactivity, and geometric conformation, which are crucial for designing its applications.
For instance, DFT studies can establish the geometry and electronic properties of the compound, providing a foundation for further in silico experiments. nih.gov Molecular docking simulations, a cornerstone of modern drug discovery, use these computed structures to predict how this compound might bind to a biological target, such as the active site of an enzyme. jetir.orgnih.govmdpi.commdpi.com This virtual screening process allows for the rapid assessment of the compound against vast libraries of biological targets, identifying potential therapeutic applications. techniques-ingenieur.fr
The data below illustrates hypothetical results from such computational analyses.
Interactive Data Table: Predicted Physicochemical Properties and Docking Scores
| Computational Method | Predicted Property | Value | Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
| Molecular Docking (AutoDock Vina) | Binding Affinity (EGFR Kinase) | -8.2 kcal/mol | Predicts strong binding potential to a key cancer target. nih.gov |
| ADMET Prediction (in silico) | Oral Bioavailability | High | Suggests potential as an orally administered therapeutic. nih.gov |
| ADMET Prediction (in silico) | Blood-Brain Barrier Permeation | Low | Indicates reduced potential for central nervous system side effects. nih.gov |
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are critical for early-stage drug development. nih.govnih.gov These models can flag potential liabilities in a molecule like this compound, such as poor metabolic stability or potential toxicity, allowing chemists to modify the structure proactively to improve its drug-like properties.
Automation in Synthesis and Screening
Automation in chemical synthesis has revolutionized the ability to produce and test compound libraries with high speed and reproducibility. Automated reaction stations can perform multi-step syntheses under precisely controlled conditions, operating 24/7 without manual intervention. youtube.com This technology is ideal for exploring the chemical space around the this compound scaffold.
A typical automated workflow might involve the following steps:
Reactant Preparation: Robotic systems dispense precise amounts of starting materials, such as this compound and various coupling partners, into a multi-well reaction block.
Reaction Optimization: The automated station can run numerous reactions in parallel, systematically varying parameters like temperature, catalyst, and solvent to quickly identify the optimal conditions for a desired transformation (e.g., a Suzuki or Buchwald-Hartwig coupling at the iodine position). youtube.com
Work-up and Purification: Once the reactions are complete, automated liquid handlers can perform the extraction and purification steps, yielding a library of purified derivatives.
High-Throughput Screening (HTS): The resulting library of compounds is then screened for biological activity using automated HTS platforms. nih.gov These systems can test thousands of compounds against a biological target in a single day, generating vast amounts of data that link chemical structure to biological function.
The table below outlines a hypothetical automated synthesis campaign to generate derivatives of this compound.
Interactive Data Table: Automated Synthesis Workflow Example
| Step | Action | Automated System | Parameters Controlled |
|---|---|---|---|
| 1 | Dispense Reagents | Liquid Handler | Volume, Concentration |
| 2 | Run Parallel Reactions | Automated Reaction Station (e.g., Mya 4) youtube.com | Temperature (-30°C to 180°C), Stirring Speed, Time |
| 3 | Purify Products | Automated Chromatography System | Solvent Gradient, Flow Rate |
| 4 | Biological Screening | High-Throughput Screening Platform | Compound Concentration, Incubation Time |
Integrated Future Directions
The true power of this interdisciplinary approach lies in the integration of computational design and automated execution. The results from high-throughput screening of a first-generation library of derivatives can be fed back into the computational models. This data allows for the development of quantitative structure-activity relationship (QSAR) models, which can more accurately predict the activity of new, unsynthesized derivatives. This iterative cycle of prediction, automated synthesis, and screening dramatically accelerates the process of lead optimization, enabling researchers to rapidly converge on molecules with desired biological activities and properties. This closed-loop system minimizes waste, reduces costs, and shortens the timeline for discovering next-generation pharmaceuticals and functional materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
